molecular formula C3H6ClNO B146405 3-Chloropropionamide CAS No. 5875-24-1

3-Chloropropionamide

Cat. No. B146405
CAS RN: 5875-24-1
M. Wt: 107.54 g/mol
InChI Key: JQDXZJYAUSVHDH-UHFFFAOYSA-N
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Description

3-Chloropropionamide is a chemical compound that has been studied for its potential applications in various fields, including organic synthesis and material science. The crystal structure of 3-chloropropionamide has been determined to facilitate molecular-orbital calculations. Intermolecular hydrogen bonds form continuous two-dimensional sheets within the crystal lattice, which could be of interest for understanding its properties and interactions .

Synthesis Analysis

The synthesis of 3-chloropropionamide and related compounds involves various chemical reactions. For instance, 3-chloro-N-hydroxy-2,2-dimethylpropionamide was prepared through the reaction of chloropivaloyl chloride with hydroxylamine hydrochloride, optimizing the process conditions to achieve a high yield and purity . Similarly, novel compounds with the 3-chloropropionamide moiety have been synthesized through multi-step reactions, including hydrazinolysis, cyclization, chlorination, oxidation, and hydrolysis, followed by acyl chlorination and amidation with cyclic amine .

Molecular Structure Analysis

The molecular structure of 3-chloropropionamide has been elucidated using X-ray crystallography, revealing bond distances and the arrangement of molecules in a two-dimensional sheet . This structural information is crucial for understanding the reactivity and potential applications of the compound.

Chemical Reactions Analysis

3-Chloropropionamide can participate in various chemical reactions due to its functional groups. For example, it can be involved in chlorination-cyclization reactions to form isothiazoles, as demonstrated by the synthesis of a series of 4-isothiazolin-3-ones from corresponding dithiodipropionamides . Additionally, the presence of the chloro and amide groups allows for further functionalization and the creation of novel compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-chloropropionamide are influenced by its molecular structure. The intermolecular hydrogen bonding within its crystal structure suggests a certain degree of polarity and potential solubility characteristics . The reactivity of the compound is also determined by the presence of the chloro and amide groups, which can undergo various chemical transformations .

Scientific Research Applications

  • Chemical Synthesis and Pharmaceutical Applications : 3-Chloropropionyl chloride, closely related to 3-Chloropropionamide, is a versatile building block in chemical synthesis. It has applications in adhesives, pharmaceuticals, herbicides, and fungicides. A novel method for its continuous flow production has been developed, which is safer and more efficient than traditional methods. This method also facilitates the synthesis of beclamide, a drug with sedative and anticonvulsant properties (Movsisyan et al., 2018).

  • Crystal Structure Analysis : The crystal structure of 3-chloropropionamide has been studied to understand its molecular structure better. This research provides valuable information for molecular-orbital calculations, which are crucial in material science and drug design (Sakamoto et al., 2000).

  • Environmental and Agricultural Research : Studies have explored the efficacy of compounds like 1,3-dichloropropene, which is structurally similar to 3-Chloropropionamide, in agricultural contexts, particularly in pest control in crops like tomatoes and ginger (Gilreath et al., 2004). Such research is vital for developing more effective and safer agricultural practices.

  • Materials Science : In materials science, 2-chloropropionamide derivatives have been used in the synthesis of thermoresponsive polymers. These polymers have potential applications in various fields, including drug delivery systems (Narumi et al., 2008).

  • Biodegradation Studies : Research has also been conducted on the biodegradation of related compounds, like 3-chloropropionic acid, by certain bacteria. This is significant for environmental bioremediation and understanding the microbial degradation of synthetic compounds (Yusn & Huyop, 2009).

  • Food Chemistry and Safety : Studies have examined compounds like 3-MCPD in the context of food chemistry, particularly their formation in thermally treated foods and their potential health impacts. Such research is crucial for food safety regulations and consumer health (Jędrkiewicz et al., 2016).

properties

IUPAC Name

3-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO/c4-2-1-3(5)6/h1-2H2,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDXZJYAUSVHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70974269
Record name 3-Chloropropanimidic acid
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Molecular Weight

107.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloropropionamide

CAS RN

5875-24-1
Record name 3-Chloropropanamide
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Record name 3-Chloropropionamide
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Record name Propanamide, 3-chloro-
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Record name 3-Chloropropanimidic acid
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Record name 3-chloropropionamide
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Record name 3-CHLOROPROPIONAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
184
Citations
J Sakamoto, T Nakagawa, N Kanehisa… - … Section C: Crystal …, 2000 - scripts.iucr.org
The crystal structure of 3-chloropropionamide, C3H6ClNO, (I), was determined in order to obtain coordinates for molecular-orbital calculations. Intermolecular N—H⋯O and C—H⋯O …
Number of citations: 2 scripts.iucr.org
ERT Tiekink, JL Wardell… - … Section E: Structure …, 2006 - scripts.iucr.org
… )], exists within a fac-CCl3O2 donor set that defines an octahedral geometry and features a negatively charged chelating 2-amidoethyl ligand as well as a neutral 3-chloropropionamide …
Number of citations: 8 scripts.iucr.org
JJ Kaylor, JM Risley - Carbohydrate Research, 2001 - Elsevier
… 3-Chloropropionic anhydride was synthesized from 3-chloropropionic acid and gave N-(2-acetamido-2-deoxy-β-d-glucopyranosyl)-3-chloropropionamide. Equilibration of the latter with …
Number of citations: 7 www.sciencedirect.com
PJ Nicholls, MSF Ross, DK Luscombe - Xenobiotica, 1979 - Taylor & Francis
… [l*C]Beclamide, (N-[methyZene-'4C]benzyl3-chloropropionamide), with a specific activity of 4.3 pCi/mg and purity > 99% was synthesized from [met?~ylene-~~C]benzyIamine …
Number of citations: 4 www.tandfonline.com
PJ Nicholls, DK Luscombe - Journal of Labelled Compounds …, 1979 - Wiley Online Library
S-Benzyl-3-chloropropionamide (beclamide) is an anticonvulsant (1) used in the treatment of grand ma1 and psychomotor epilepsy (2, 3). It is behavioural disorders found in …
JJ D'Amico, L Suba, PG Ruminski - Journal of heterocyclic …, 1986 - Wiley Online Library
… It was anticipated that replacing 3-chloropropionitrile with 3-chloropropionamide in reaction 4 would have afforded a mixture containing both the S and N substituted products. However, …
Number of citations: 4 onlinelibrary.wiley.com
WJ Wang, HM Yang, YG Chen - Chemistry of Natural Compounds, 2013 - Springer
… It is interesting that 23.6% of nitrogencontaining compounds were found in the oil, among which the anticonvulsant chlorinated molecule N-(2-phenethyl)-3chloropropionamide …
Number of citations: 3 link.springer.com
V Dědek, J Fikar - Collection of Czechoslovak Chemical …, 1969 - cccc.uochb.cas.cz
… formation of N,N-dimethyl-2,2,3-trifluoro-3-chloropropionamide (II) and N-methyl-N-(2,2,3-tri… detect 3% of N,N-dimethyl-2,2,3-trifluoro-3-chloropropionamide (II) by gas chromatographic …
Number of citations: 1 cccc.uochb.cas.cz
K Nagarajan, AN Goud, VR Rao, RK Shah… - Proceedings of the …, 1992 - Springer
… Exposure of 3-chloropropionamide 12 to Nail affords acrylamide ~ benzoxazepinone 28 or methyl benzoxazinone 22 or mixtures thereof under various conditions. 28 undergoes rapid …
Number of citations: 9 link.springer.com
CD Hawkes - AMA Archives of Neurology & Psychiatry, 1952 - jamanetwork.com
MODERN neurosurgical techniques have made possible the successful treatment of some patients with epilepsy by cortical excision or resection of the temporal lobe. At present, …
Number of citations: 20 jamanetwork.com

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